N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a 6-ethoxy-substituted benzothiazole moiety. The compound combines a hydrophobic biphenyl core with a heterocyclic benzothiazole group, which is modified with an ethoxy substituent at the 6-position. This structural design is typical of bioactive molecules targeting enzymes or receptors, where the ethoxy group may enhance lipophilicity and influence binding interactions .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-18-12-13-19-20(14-18)27-22(23-19)24-21(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORAPMBDSXXSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions.
Coupling with Biphenyl Carboxylic Acid: The final step involves coupling the ethoxybenzo[d]thiazole intermediate with 4-biphenylcarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It is investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine
In medicinal research, N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Biphenyl Carboxamide Derivatives
a) N-Substituted Biphenyl Carboxamides
and describe biphenyl carboxamides with diverse N-substituents, such as cycloalkyl or polycyclic amines (e.g., N-cyclooctyl, N-decalinyl). These compounds share the biphenyl backbone but differ in steric bulk and lipophilicity:
- N-Cycloheptyl-[1,1'-biphenyl]-4-carboxamide (5) : Molecular weight 294.3, logP ~3.5 (estimated). The cycloheptyl group introduces significant steric hindrance compared to the benzothiazole moiety in the target compound .
- N-(6-Chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide: A direct analog with a chloro substituent instead of ethoxy.
b) Thiazole-Based Analogs
- N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401) : Molecular weight 280.35, logP 4.0, and polar surface area 33.5 Ų. The simpler thiazole ring lacks the ethoxy group and fused benzene ring, resulting in lower molecular weight and reduced lipophilicity compared to the target compound .
Benzothiazole Derivatives with Modified Substituents
a) Ethoxy vs. Methoxy and Halogen Substituents
- N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl) Analogs : These compounds () feature imidazo-thiazole moieties, which are more complex heterocycles. The ethoxy group in the target compound may confer better metabolic stability than halogen or methoxy groups due to reduced susceptibility to oxidative metabolism .
- 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) : Fluorine and methoxy substituents on the biphenyl ring enhance polarity (logP 3.5–4.0) but reduce hydrophobic interactions compared to the ethoxy-benzothiazole group .
Physicochemical Properties
*Note: The target compound’s properties are extrapolated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
